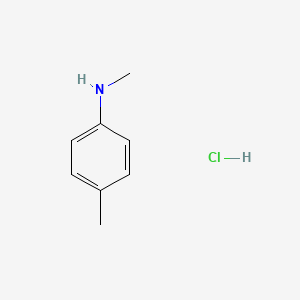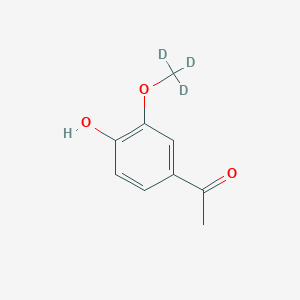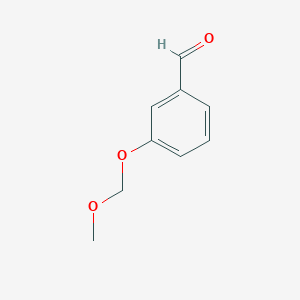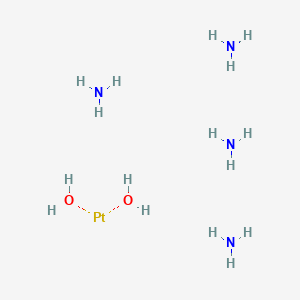
Tetraammineplatinum(II)hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraammineplatinum(II)hydroxide is an inorganic platinum compound with the chemical formula [Pt(NH3)4(OH)2]. It is commonly used as a precursor for the preparation of various platinum complexes and catalysts. This compound is known for its applications in homogeneous catalysis, particularly in hydrogenation, carbonylation, hydroformylation, and chiral catalysis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraammineplatinum(II)hydroxide can be synthesized by reacting tetraammineplatinum(II) chloride with silver oxide in an aqueous solution. The reaction involves the removal of precipitates and the use of an anion exchange resin substituted with hydroxide ions .
Industrial Production Methods
In industrial settings, the production of tetraammineplatinum(II) hydroxide solution typically involves the use of ammonium chloroplatinate as a starting material. This compound is sequentially reacted with oxalic acid, strong ammonia water, and calcium acetate in a series of steps, followed by crystallization and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Tetraammineplatinum(II)hydroxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum species.
Substitution: The ammonia ligands in the compound can be substituted with other ligands to form different platinum complexes.
Common Reagents and Conditions
Common reagents used in reactions with tetraammineplatinum(II) hydroxide solution include hydrogen, carbon monoxide, and various organic ligands. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired products .
Major Products Formed
The major products formed from reactions involving tetraammineplatinum(II) hydroxide solution include various platinum complexes and catalysts, such as Pt/CeO2 catalysts used in the water-gas shift reaction .
Scientific Research Applications
Tetraammineplatinum(II)hydroxide has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of platinum-based catalysts and complexes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of platinum-based drugs.
Industry: It is used in various industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of tetraammineplatinum(II) hydroxide solution involves its ability to act as a catalyst in various chemical reactions. The compound interacts with molecular targets and pathways, facilitating the conversion of reactants to products. The ammonia ligands and hydroxide ions play a crucial role in stabilizing the platinum center and enabling its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Tetraammineplatinum(II) chloride: This compound has a similar structure but contains chloride ions instead of hydroxide ions.
Tetraamminepalladium(II) nitrate: A palladium-based compound with similar ammonia ligands.
Tetraammineplatinum(II) acetate: Contains acetate ions instead of hydroxide ions.
Uniqueness
Tetraammineplatinum(II)hydroxide is unique due to its specific combination of ammonia ligands and hydroxide ions, which provide distinct catalytic properties and reactivity compared to other similar compounds. Its ability to act as a precursor for various platinum complexes and catalysts makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
H16N4O2Pt |
|---|---|
Molecular Weight |
299.24 g/mol |
IUPAC Name |
azane;platinum;dihydrate |
InChI |
InChI=1S/4H3N.2H2O.Pt/h4*1H3;2*1H2; |
InChI Key |
UNBFRTFIYYMRRJ-UHFFFAOYSA-N |
Canonical SMILES |
N.N.N.N.O.O.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



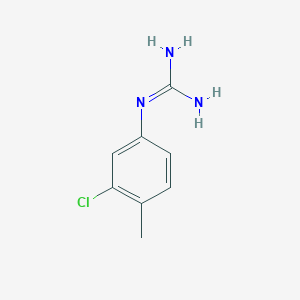
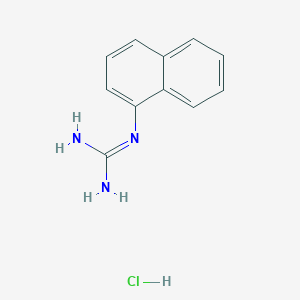
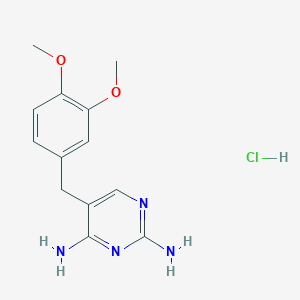
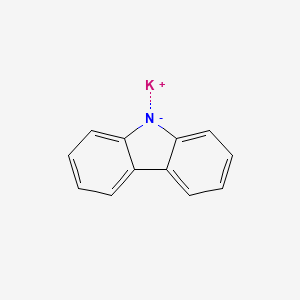
![Ethanamine, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1366907.png)
![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1366908.png)

